REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([O:5][C:6](=[O:9])[C:7]=1[CH3:8])=O.[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1>C(O)(=O)C>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:17]2[C:6](=[O:9])[C:7]([CH3:8])=[C:2]([CH3:1])[C:3]2=[O:5])=[CH:14][CH:13]=1
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C/C=1/C(=O)OC(\C1\C)=O
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CN)C=C1
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Solvent was evaporated
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Type
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WASH
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Details
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washed with sat'd aq NaHCO3, water, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(CN2C(C(=C(C2=O)C)C)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |